molecular formula C5H7F5O2 B1596383 1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro- CAS No. 337-28-0

1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro-

Cat. No. B1596383
CAS RN: 337-28-0
M. Wt: 194.1 g/mol
InChI Key: CPCMQYHVJRQUGX-UHFFFAOYSA-N
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Description

1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro- , also known by its IUPAC name 2,2,3,3,3-Pentafluoro-1-propanol , has the chemical formula C₃H₃F₅O . It is a fluorinated organic compound with intriguing properties. The compound’s structure features a pentafluoroethyl group attached to a propanol backbone. The presence of fluorine atoms imparts unique characteristics to this compound, making it relevant for various applications .


Synthesis Analysis

The synthesis of 1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro- involves fluorination of propanol derivatives. While specific synthetic routes may vary, researchers typically employ fluorinating agents to introduce the pentafluoroethyl group. Detailed synthetic procedures and optimization studies are documented in the literature .


Molecular Structure Analysis

The molecular structure of 1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro- consists of a propanol moiety (CH₂OH) linked to a pentafluoroethyl group (CF₃CH₂). The fluorine atoms enhance the compound’s lipophilicity and alter its reactivity. The three-dimensional arrangement of atoms influences its physical properties and interactions with other molecules .


Chemical Reactions Analysis

  • Fluorination : The compound can participate in further fluorination reactions, modifying its fluorine content .

Physical And Chemical Properties Analysis

  • Solubility : It is sparingly soluble in water due to its fluorinated nature .

Safety And Hazards

  • Personal Protective Measures : Use appropriate protective gear when working with this compound .

properties

IUPAC Name

1-ethoxy-2,2,3,3,3-pentafluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h3,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCMQYHVJRQUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883365
Record name 1-Ethoxy-2,2,3,3,3-pentafluoro-1-Propanol
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Molecular Weight

194.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro-

CAS RN

337-28-0
Record name 1-Ethoxy-2,2,3,3,3-pentafluoro-1-propanol
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Record name 1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro-
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Record name 1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro-
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Record name 1-Ethoxy-2,2,3,3,3-pentafluoro-1-Propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-2,2,3,3,3-pentafluoropropan-1-ol
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Synthesis routes and methods

Procedure details

Ethyl 2,2,3,3,3-pentafluoropropionate (10.99 grams, 57.2 mmol) was dissolved in anhydrous methanol (57 ml) and cooled in an argon atmosphere to −60° C. Sodium borohydride (2.16 g, 57.2 mmol) was added in four portions. After the addition was complete, stirring was continued for one hour and the temperature was held below −45° C. The mixture was cooled to −60° C. and 1M hydrochloric acid (172 ml) was added dropwise so that the temperature remained below −45° C. The mixture was slowly warmed to room temperature and extracted with diethylether (3×100 ml). The combined organic phases were washed with water (two times), dried over magnesium sulfate, the solvent was removed under reduced pressure. 9.76 g (50.3 mmol, 88%) were obtained and used directly in the next step.
Quantity
10.99 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
172 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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